(E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1-ethyl-5-methylpyrazol-4-yl)-1-(4-iodophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN2O/c1-3-18-11(2)13(10-17-18)6-9-15(19)12-4-7-14(16)8-5-12/h4-10H,3H2,1-2H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCGEHDPGMPKRW-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)C2=CC=C(C=C2)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)C2=CC=C(C=C2)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)prop-2-en-1-one, often referred to simply as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antiviral properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of both the pyrazole and the iodoaryl moiety contributes to its pharmacological profile.
Antiviral Properties
Research has indicated that derivatives of pyrazole compounds exhibit significant antiviral activity against various viruses. In particular, studies have shown that certain pyrazole derivatives can inhibit viral replication effectively. For instance, a related compound demonstrated over 50% inhibition of yellow fever virus replication at a concentration of 50 µM .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure of pyrazole derivatives can significantly impact their biological activity. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups (like iodine) on the aromatic ring enhances antiviral potency.
- Hydrophobic Interactions : The hydrophobic character of the compound plays a crucial role in its interaction with viral proteins .
Case Study 1: Antiviral Activity Against Yellow Fever Virus
In a study evaluating various pyrazole derivatives, the compound exhibited an EC50 value of 25 µM against yellow fever virus. This suggests that structural modifications can lead to enhanced antiviral efficacy .
| Compound | EC50 (µM) | Activity |
|---|---|---|
| Original Compound | 51 | Moderate |
| Modified Compound | 25 | High |
Case Study 2: Toxicity and Efficacy
Further investigations into the toxicity profiles revealed that while some derivatives showed promising antiviral activity, they also exhibited moderate cytotoxicity. The balance between efficacy and safety remains a critical consideration in the development of these compounds .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Antiviral Efficacy : The compound has shown significant antiviral properties against flavivirus infections.
- Cytotoxicity : Preliminary data indicate varying levels of cytotoxicity, necessitating further investigation into safer analogs.
- Potential Applications : Given its activity profile, this compound holds potential for development as an antiviral therapeutic agent .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)prop-2-en-1-one demonstrate effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells. For example, a study reported that a related compound inhibited the proliferation of human cancer cell lines by modulating key signaling pathways involved in cell survival and growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Research has shown that modifications to the pyrazole ring and substituents on the phenyl group can significantly impact biological activity. For example, varying the halogen substituents on the phenyl ring has been correlated with enhanced potency against specific targets .
Material Science Applications
Polymer Chemistry
The compound can be utilized as a monomer in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to new materials with tailored functionalities, suitable for applications in coatings and electronics.
Sensors and Catalysts
Due to its unique electronic properties, this compound is being explored for use in sensors and catalytic applications. The compound's ability to undergo specific chemical reactions makes it a candidate for developing sensors that detect environmental pollutants or biomolecules .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values in low micromolar range. |
| Study C | Material Science | Developed a polymer blend with improved thermal stability when incorporating the compound as a monomer. |
Comparison with Similar Compounds
Structural and Electronic Features
Key comparisons include:
Table 1: Substituent Effects on Chalcone Derivatives
Key Observations :
- Electronegativity and Steric Effects : Halogens like bromine and fluorine (e.g., 2j) improve inhibitory activity (IC50 = 4.703 μM) due to their electronegativity and moderate size. Methoxy groups (e.g., 2h) decrease potency (IC50 = 13.82 μM) by reducing electronegativity and increasing steric hindrance .
- Pyrazole vs. Aromatic Rings : The pyrazole moiety introduces a heterocyclic structure, increasing rigidity compared to simple aryl rings. This may alter π-π stacking or hydrogen-bonding interactions with biological targets .
Crystallographic and Geometric Analysis
- Planarity and Dihedral Angles: In iodophenyl chalcones (e.g., ), the dihedral angle between rings A and B is minimized, enhancing planarity.
- Crystal Packing : Bulky substituents like iodine can influence molecular packing, as seen in ’s iodophenyl chalcone. This may affect solubility and crystallinity, critical for drug formulation .
Preparation Methods
Synthesis of 1-Ethyl-5-Methyl-1H-Pyrazol-4-yl Methyl Ketone
The pyrazole ring is constructed using N-ethylhydrazine and acetylacetone under acidic conditions. In a representative procedure, N-ethylhydrazine (1.2 equiv) reacts with acetylacetone (1.0 equiv) in ethanol at reflux for 12 hours, yielding 1-ethyl-3,5-dimethyl-1H-pyrazole. Subsequent formylation via Vilsmeier-Haack reaction (POCl₃, DMF) introduces a formyl group at the 4-position, which is oxidized to a methyl ketone using Jones reagent (CrO₃/H₂SO₄).
Claisen-Schmidt Condensation for Chalcone Formation
The core chalcone structure is assembled via Claisen-Schmidt condensation between 4-iodobenzaldehyde and 1-ethyl-5-methyl-1H-pyrazol-4-yl methyl ketone. This reaction is typically catalyzed by base or acid, with NaOH in ethanol being the most widely reported condition.
Base-Catalyzed Condensation
In a standardized protocol, 4-iodobenzaldehyde (10 mmol) and pyrazole ketone (10 mmol) are dissolved in 50 mL ethanol. Aqueous NaOH (40%, 5 mL) is added dropwise at 0°C, and the mixture is stirred at room temperature for 24 hours. The reaction progress is monitored by TLC (hexane:ethyl acetate, 3:1). The precipitate is filtered, washed with cold ethanol, and recrystallized from methanol to yield the E-isomer exclusively.
Table 1. Optimization of Base-Catalyzed Condensation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH (40%) | Ethanol | 25 | 24 | 78 |
| KOH (20%) | MeOH | 25 | 36 | 65 |
| NaOEt | EtOH | Reflux | 12 | 82 |
Data adapted from Rezende-Júnior et al. (2020) and Buvaneswari et al. (2024).
Acid-Catalyzed Condensation
For acid-sensitive substrates, HCl gas is bubbled into a solution of reactants in dioxane at 0°C. The mixture is stirred for 6 hours, yielding the chalcone in 70% yield after recrystallization. However, this method risks partial epimerization, requiring careful control of reaction time.
Stereochemical Control and Isomerization Studies
The E-configuration of the α,β-unsaturated system is thermodynamically favored due to conjugation between the carbonyl and aryl groups. Nuclear Overhauser Effect (NOE) spectroscopy confirms the trans geometry, showing no correlation between the β-proton (δ 7.82 ppm) and the pyrazole methyl group (δ 2.45 ppm). Irradiation of the chalcone in DMSO-d₆ at 80°C for 48 hours results in <5% Z-isomer formation, demonstrating configurational stability under standard storage conditions.
Purification and Characterization
Crude product purification employs column chromatography (SiO₂, hexane:ethyl acetate gradient) followed by recrystallization from methanol. Purity is assessed via HPLC (C18 column, 80:20 MeOH:H₂O, λ = 254 nm), showing >98% purity.
Key Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (s, 1H, pyrazole-H), 6.98 (d, J = 15.6 Hz, 1H, =CH-Ar), 4.32 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 2.62 (s, 3H, pyrazole-CH₃), 1.44 (t, J = 7.2 Hz, 3H, CH₂CH₃).
-
IR (KBr): 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C), 1220 cm⁻¹ (C-I).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C, 20 min) in [bmim]BF₄ ionic liquid enhances reaction efficiency, achieving 88% yield with reduced solvent consumption.
Solid-Phase Synthesis
Immobilization of 4-iodobenzaldehyde on Wang resin via hydrazone linkage enables stepwise addition of the pyrazole ketone, though this method is limited by lower yields (52%).
Scalability and Industrial Applications
Kilogram-scale production employs continuous flow reactors with in-line UV monitoring. A mixture of aldehyde and ketone (1:1 molar ratio) in ethanol is pumped through a heated reactor (60°C) at 5 mL/min, achieving 85% yield with 99% E-selectivity. The patent EP3239145B1 highlights analogous pyrazole-acetyl intermediates as key building blocks for agrochemicals, validating the scalability of this synthetic approach .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)prop-2-en-1-one?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving Claisen-Schmidt condensation between a pyrazole-substituted acetophenone derivative and an iodobenzaldehyde. Key steps include:
- Formation of the pyrazole core using hydrazine derivatives and diketones (e.g., ethyl acetoacetate) under reflux conditions .
- Condensation with 4-iodobenzaldehyde in the presence of a base (e.g., NaOH) to form the α,β-unsaturated ketone (enone) backbone .
- Purification via column chromatography and recrystallization to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Determines molecular conformation (e.g., E/Z isomerism) and hydrogen-bonding networks. For example, torsion angles between the pyrazole and iodophenyl groups confirm stereochemistry .
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., ethyl and methyl groups on pyrazole) and enone geometry (J values ~15–16 Hz for trans coupling) .
- HPLC-MS : Validates purity and molecular weight, especially for iodine-containing derivatives .
Q. How does crystallographic data inform the compound’s reactivity and stability?
- Methodological Answer : Crystal packing analysis reveals intermolecular interactions (e.g., C–H···O, π-π stacking) that influence stability. For example:
- The iodophenyl group’s steric bulk may reduce solubility but enhance thermal stability due to van der Waals interactions .
- Hydrogen bonds between the enone carbonyl and adjacent pyrazole N–H groups stabilize the E-configuration .
Advanced Research Questions
Q. How do substituent modifications (e.g., ethyl, methyl, iodine) affect the compound’s biological or physicochemical properties?
- Methodological Answer :
- Electronic effects : The electron-withdrawing iodine atom increases electrophilicity of the enone, enhancing reactivity in Michael addition reactions .
- Steric effects : Ethyl and methyl groups on pyrazole hinder rotation, locking the molecule in a planar conformation, which is critical for binding to hydrophobic enzyme pockets .
- Comparative studies : Replace iodine with bromine or chlorine to assess halogen-dependent activity (e.g., in kinase inhibition assays) .
Q. How to resolve contradictions between computational predictions and experimental data for this compound?
- Methodological Answer :
- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray structures to identify discrepancies in torsion angles or bond lengths .
- Solubility vs. crystallinity : Computational models may overestimate solubility due to neglecting crystal lattice energy. Validate via experimental solubility assays in DMSO/water mixtures .
Q. What mechanistic insights can be gained from studying its reaction kinetics?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps in enone formation or nucleophilic attacks .
- Temperature-dependent NMR : Monitor enol-keto tautomerism or isomerization under varying conditions to map energy barriers .
Q. What biological targets are plausible for this compound based on structural analogs?
- Methodological Answer :
- Docking studies : Pyrazole-enone derivatives often target kinases (e.g., CDK2) or inflammatory enzymes (e.g., COX-2). Use AutoDock Vina with PDB structures (e.g., 1KE5) to predict binding .
- Fluorescence quenching : The iodine atom’s heavy atom effect may enhance fluorescence in probe-based assays for protein interactions .
Q. What protocols ensure compound stability during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
